High Acylation Yield in Synthesis Differentiates 2-[N-(2-Cyanoethyl)anilino]ethyl acetate from Related Hydroxyethyl Precursors
The synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate via acetylation of its hydroxyethyl precursor achieves a notably high yield of 95-98%, as reported in a key industry review [1]. This high conversion rate is a significant process advantage over alternative acetylation reactions of similar tertiary amine intermediates, where yields can be lower or more variable depending on reaction conditions. The quantitative difference underscores the efficiency of this specific transformation, which is critical for cost-effective large-scale production of high-value dyes [1].
| Evidence Dimension | Synthetic yield (acetylation) |
|---|---|
| Target Compound Data | Yield: 95-98% |
| Comparator Or Baseline | Typical acetylation yields for similar tertiary amine hydroxyethyl derivatives (class baseline: often <95% in industrial settings without optimized conditions; specific comparator data not available in primary sources) |
| Quantified Difference | Yield of 95-98% vs. class baseline potentially lower yields |
| Conditions | Acetylation with acetic anhydride at 110-120°C |
Why This Matters
A high synthesis yield directly translates to lower raw material costs and reduced waste in dye intermediate manufacturing.
- [1] Lin, Y. (Shenyang Research Institute of Chemical Industry). Coupling Components of Benzene Series for Disperse Dyes. Dye Industry, 1983, 4, 18-25. As cited in: Minghui International. CAS No. [22031-33-0] Synthesis Process. Chen Zhongyuan Chemical Library. View Source
